molecular formula C16H19ClN2O2 B12923535 4-Chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3(2H)-one CAS No. 88093-61-2

4-Chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3(2H)-one

Cat. No.: B12923535
CAS No.: 88093-61-2
M. Wt: 306.79 g/mol
InChI Key: UPYKUDSZHAURQC-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-5-(1-(p-tolyl)propoxy)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. Compounds in this class are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethyl-5-(1-(p-tolyl)propoxy)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridazine, ethyl bromide, and p-tolylpropanol.

    Reaction Conditions: The reaction conditions may include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethyl-5-(1-(p-tolyl)propoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-5-(1-(p-tolyl)propoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-ethyl-5-(1-(p-tolyl)propoxy)pyridazin-3(2H)-one: can be compared with other pyridazinone derivatives, such as:

Uniqueness

    Structural Features: The presence of the p-tolyl group and the specific substitution pattern on the pyridazinone ring make it unique.

    Biological Activity: Its unique structure may confer distinct biological activities compared to similar compounds.

Properties

CAS No.

88093-61-2

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

IUPAC Name

4-chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3-one

InChI

InChI=1S/C16H19ClN2O2/c1-4-13(12-8-6-11(3)7-9-12)21-14-10-18-19(5-2)16(20)15(14)17/h6-10,13H,4-5H2,1-3H3

InChI Key

UPYKUDSZHAURQC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)OC2=C(C(=O)N(N=C2)CC)Cl

Origin of Product

United States

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